molecular formula C17H20N4O3 B6670068 N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,4-dimethylpyrimidine-5-carboxamide

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,4-dimethylpyrimidine-5-carboxamide

Cat. No.: B6670068
M. Wt: 328.4 g/mol
InChI Key: PLQJRHPZGUTAIX-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,4-dimethylpyrimidine-5-carboxamide is a synthetic organic molecule, specifically an oxolane derivative linked to a pyrimidine and a methoxypyridine. Its complex structure suggests potential utility in various scientific fields, including medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name

N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,4-dimethylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-10-13(9-18-11(2)20-10)17(22)21-14-6-7-24-16(14)12-4-5-15(23-3)19-8-12/h4-5,8-9,14,16H,6-7H2,1-3H3,(H,21,22)/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQJRHPZGUTAIX-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2CCOC2C3=CN=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1C(=O)N[C@H]2CCO[C@@H]2C3=CN=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2,4-dimethylpyrimidine-5-carboxamide can be achieved through multi-step organic synthesis, generally beginning with the protection of functional groups, cyclization, and subsequent coupling reactions. Common intermediates include protected oxolanes and pyrimidines.

  • Starting Material Preparation: : Synthesize the oxolane intermediate by protecting the hydroxyl groups, followed by cyclization.

  • Coupling Reaction: : React the oxolane intermediate with 2,4-dimethylpyrimidine-5-carboxylic acid in the presence of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

  • Deprotection: : Deprotect the functional groups to yield the final compound.

Industrial Production Methods

Industrial-scale production might involve optimized routes for cost-efficiency, including automated synthesizers, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Formation of N-oxides in the pyridine ring.

  • Reduction: : Reduction of the carboxamide group.

  • Substitution: : Halogenation and nucleophilic substitution at the pyrimidine moiety.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Lithium aluminum hydride (LiAlH4) or borane complexes.

  • Substitution: : Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

  • Oxidation Products: : N-oxide derivatives.

  • Reduction Products: : Reduced amine derivatives.

  • Substitution Products: : Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

  • Synthetic Organic Chemistry: : As a building block for complex molecule synthesis.

  • Catalysis: : Potential ligand in metal-catalyzed reactions.

Biology

  • Enzyme Inhibition: : Studied for potential enzyme inhibitory properties.

  • Receptor Binding: : Exploration in binding studies with biological receptors.

Medicine

  • Pharmacology: : Investigated for therapeutic properties, potentially in antiviral, antibacterial, or anticancer treatments.

Industry

  • Material Science: : Use in developing new materials with specific properties.

  • Agriculture: : Potential for development as a pesticide or herbicide.

Mechanism of Action

The compound's effects are often mediated through interactions with biological molecules at the molecular level. It can inhibit enzymes by binding to active sites or allosteric sites, thus altering enzyme activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]-2-methylpyrimidine-5-carboxamide: : Lacks one methyl group on the pyrimidine ring, altering its binding properties.

  • N-[(2R,3S)-2-(4-methoxypyridin-3-yl)oxolan-3-yl]-2,4-dimethylpyrimidine-5-carboxamide: : Differently positioned methoxy group on the pyridine ring, affecting steric interactions.

Uniqueness

  • Unique Structural Features: : The specific arrangement of the methoxypyridine and oxolane moieties enhances its binding affinity and specificity to targets compared to its analogs.

  • Enhanced Biological Activity: : The compound’s unique structure can lead to enhanced pharmacokinetic and pharmacodynamic properties, making it a valuable candidate in drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.